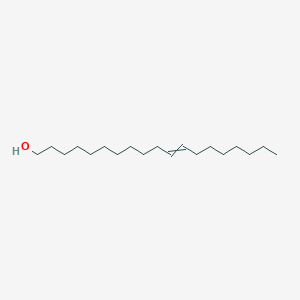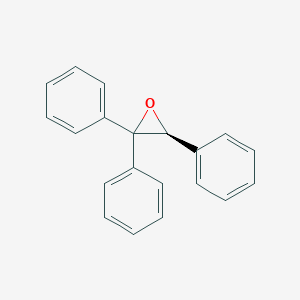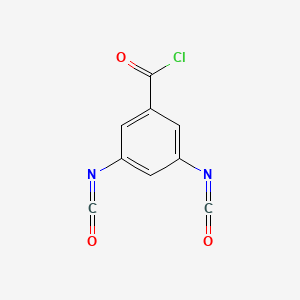
Nonadec-11-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadec-11-en-1-ol is an organic compound with the molecular formula C19H38O It is a long-chain unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond at the eleventh carbon atom and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of nonadec-11-en-1-al using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation.
Another method involves the hydroboration-oxidation of nonadec-11-en-1-ene. This two-step process starts with the addition of borane to the double bond, followed by oxidation with hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of nonadec-11-en-1-al. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form nonadec-11-en-1-al or further to nonadec-11-enoic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond can be reduced to form nonadecan-1-ol using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Nonadec-11-en-1-al and nonadec-11-enoic acid.
Reduction: Nonadecan-1-ol.
Substitution: Nonadec-11-en-1-chloride or nonadec-11-en-1-bromide.
Scientific Research Applications
Nonadec-11-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its role in biological systems, particularly in pheromone signaling in insects.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its long hydrophobic chain and reactive hydroxyl group.
Comparison with Similar Compounds
Nonadec-11-en-1-ol can be compared with other long-chain alkenols, such as:
Nonadec-9-en-1-ol: Similar structure but with the double bond at the ninth carbon. It may exhibit different reactivity and applications due to the position of the double bond.
Nonadec-1-en-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and uses.
Icos-11-en-1-ol: A longer chain alkenol with twenty carbon atoms, which may have different physical properties and applications.
Properties
| 204762-49-2 | |
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
nonadec-11-en-1-ol |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h8-9,20H,2-7,10-19H2,1H3 |
InChI Key |
KYMSXSHGZABISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)


![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
